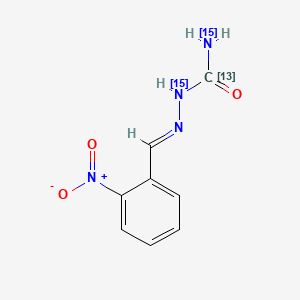
2-Nitrobenzaldehyde semicarbazone 13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is a derivative of semicarbazide, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used as a metabolite marker to detect the widely banned antibiotic nitrofurazone . The isotopic labeling allows for precise tracking and quantification in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The isotopic labeling is achieved by using semicarbazide hydrochloride labeled with carbon-13 and nitrogen-15.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrobenzaldehyde semicarbazone 13C,15N2 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is widely used in scientific research, including:
Chemistry: As a metabolite marker in analytical chemistry for detecting nitrofurazone residues.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For tracking drug metabolism and pharmacokinetics.
Industry: In quality control and safety testing of food products.
Mecanismo De Acción
The mechanism of action of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves its role as a metabolite marker. The compound is metabolized in biological systems, and its isotopic labels allow for precise tracking and quantification. This helps in studying the metabolic pathways and interactions with various enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzaldehyde semicarbazone: The non-labeled version of the compound.
2-Nitrobenzaldehyde: The parent compound without the semicarbazone group.
Semicarbazide: The precursor used in the synthesis of the compound.
Uniqueness
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in analytical applications. This makes it particularly valuable in studies involving metabolic pathways and drug metabolism .
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
211.15 g/mol |
Nombre IUPAC |
[(E)-(2-nitrophenyl)methylideneamino](13C)urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i8+1,9+1,11+1 |
Clave InChI |
OEOKLBSECDAYSM-MBGFRBFQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/[15NH][13C](=O)[15NH2])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


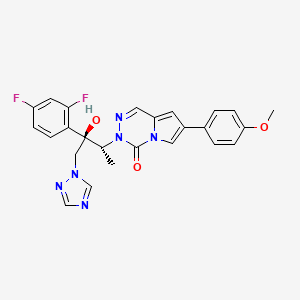
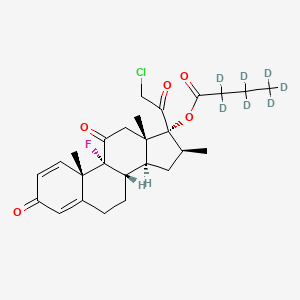
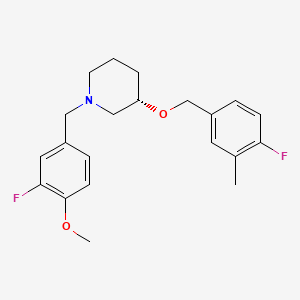
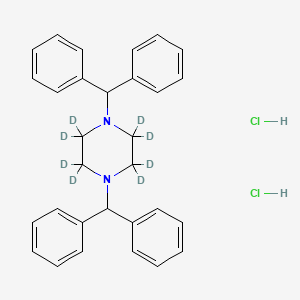
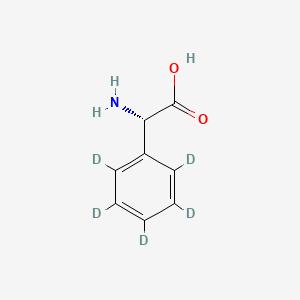
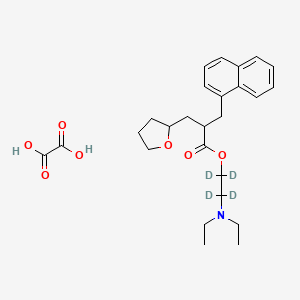
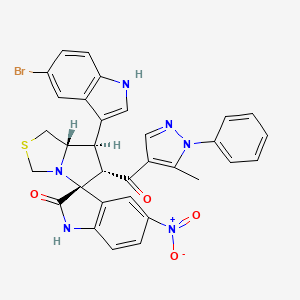

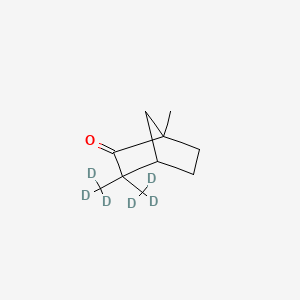
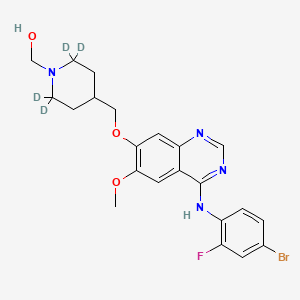

![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

